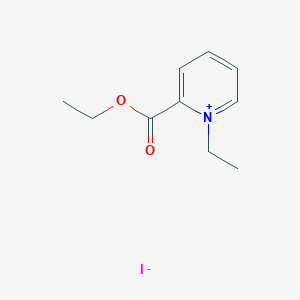
2-(Ethoxycarbonyl)-1-ethylpyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethoxycarbonyl)-1-ethylpyridin-1-ium iodide is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of an ethoxycarbonyl group attached to the nitrogen atom of the pyridine ring, along with an ethyl group The iodide ion serves as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxycarbonyl)-1-ethylpyridin-1-ium iodide typically involves the quaternization of 2-(ethoxycarbonyl)pyridine with ethyl iodide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or acetone, under reflux conditions. The reaction proceeds as follows:
2-(Ethoxycarbonyl)pyridine+Ethyl iodide→2-(Ethoxycarbonyl)-1-ethylpyridin-1-ium iodide
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxycarbonyl)-1-ethylpyridin-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as halides, cyanides, or thiolates.
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridinium ring can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium cyanide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products
Nucleophilic Substitution: Formation of substituted pyridinium salts.
Oxidation: Formation of ethyl carboxylate derivatives.
Reduction: Formation of dihydropyridine derivatives.
Scientific Research Applications
2-(Ethoxycarbonyl)-1-ethylpyridin-1-ium iodide has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Materials Science: Employed in the preparation of ionic liquids and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-(Ethoxycarbonyl)-1-ethylpyridin-1-ium iodide involves its interaction with nucleophiles and electrophiles. The ethoxycarbonyl group can participate in esterification and transesterification reactions, while the pyridinium ring can engage in π-π interactions with aromatic systems. The iodide ion can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- 2-(Ethoxycarbonyl)-1-methylpyridin-1-ium iodide
- 2-(Methoxycarbonyl)-1-ethylpyridin-1-ium iodide
- 2-(Ethoxycarbonyl)-1-propylpyridin-1-ium iodide
Uniqueness
2-(Ethoxycarbonyl)-1-ethylpyridin-1-ium iodide is unique due to the specific combination of its functional groups, which confer distinct reactivity and properties
Properties
CAS No. |
66097-83-4 |
|---|---|
Molecular Formula |
C10H14INO2 |
Molecular Weight |
307.13 g/mol |
IUPAC Name |
ethyl 1-ethylpyridin-1-ium-2-carboxylate;iodide |
InChI |
InChI=1S/C10H14NO2.HI/c1-3-11-8-6-5-7-9(11)10(12)13-4-2;/h5-8H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
HYNKSQGAIAIGKC-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=CC=CC=C1C(=O)OCC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)acetic acid](/img/structure/B14462433.png)
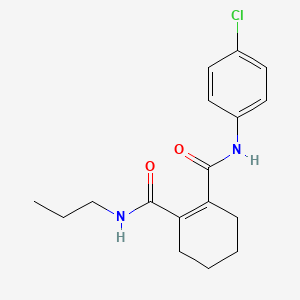
![2,2'-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole]](/img/structure/B14462447.png)
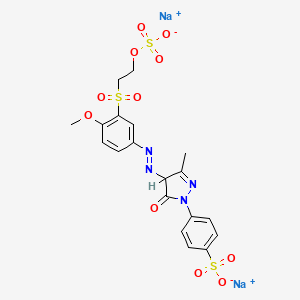

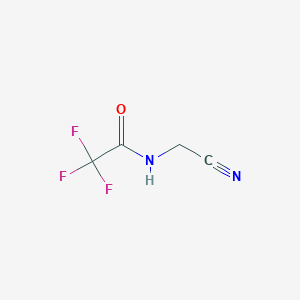


![10-[3-(Piperazin-1-YL)propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-OL](/img/structure/B14462486.png)
![Ethyl {2-[4-(phenylsulfanyl)phenoxy]ethyl}carbamate](/img/structure/B14462490.png)
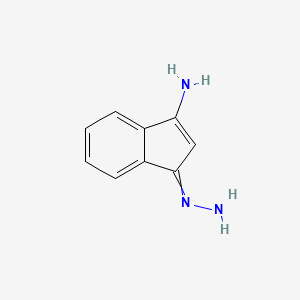
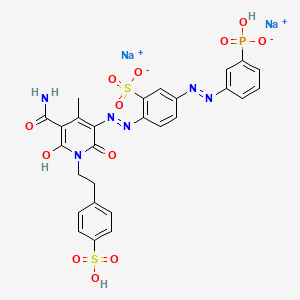
![Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate](/img/structure/B14462517.png)
